molecular formula C12H13NO B11904761 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11904761
M. Wt: 187.24 g/mol
InChI Key: NDCWTGJFSAZFHY-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound belonging to the indole family Indoles are prominent in both natural and synthetic products due to their wide-ranging biological activities

Preparation Methods

The synthesis of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several routes. One notable method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions typically involve heating at 80°C, which results in high regioselectivity and yield .

Industrial production methods for this compound are not extensively documented, but the principles of Fischer indolisation and N-alkylation can be scaled up for larger batch production.

Chemical Reactions Analysis

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include Pd/C for reduction and molecular bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13NO/c1-14-11-7-3-5-9-8-4-2-6-10(8)13-12(9)11/h3,5,7,13H,2,4,6H2,1H3

InChI Key

NDCWTGJFSAZFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2CCC3

Origin of Product

United States

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